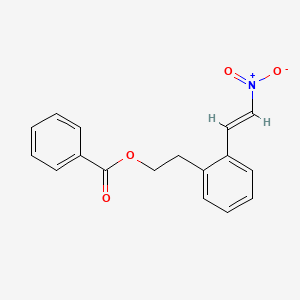
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate is an organic compound with the molecular formula C17H15NO4 It is known for its unique structural features, which include a benzene ring, an ethanol group, a nitroethenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate typically involves the reaction of benzeneethanol with 2-nitroethenyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the substituent introduced to the benzene ring.
Applications De Recherche Scientifique
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanol: Lacks the nitroethenyl and benzoate groups, making it less reactive.
2-Nitroethenyl Benzoate: Does not contain the benzeneethanol moiety, affecting its overall reactivity and applications.
Benzyl Benzoate: Similar ester structure but lacks the nitroethenyl group.
Uniqueness
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate is unique due to the presence of both the nitroethenyl and benzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds .
Propriétés
Numéro CAS |
139122-16-0 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
2-[2-(2-nitroethenyl)phenyl]ethyl benzoate |
InChI |
InChI=1S/C17H15NO4/c19-17(16-8-2-1-3-9-16)22-13-11-15-7-5-4-6-14(15)10-12-18(20)21/h1-10,12H,11,13H2 |
Clé InChI |
BBTWEYHOWDYJLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=C[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=C[N+](=O)[O-] |
Synonymes |
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















